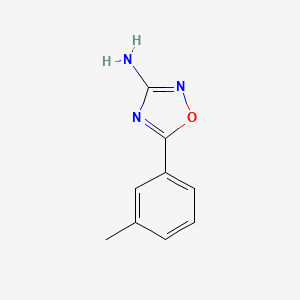

5-(3-Methylphenyl)-1,2,4-oxadiazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-methylphenyl)-1,2,4-oxadiazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-3-2-4-7(5-6)8-11-9(10)12-13-8/h2-5H,1H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDOUCEMADGDTAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=NO2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for Compound Identity and Purity

The primary confirmation of the molecular structure of 5-(3-Methylphenyl)-1,2,4-oxadiazol-3-amine is achieved through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These methods, when used in concert, provide an unambiguous assignment of the compound's constitution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-amino-5-aryl-1,2,4-oxadiazoles, specific chemical shifts are characteristic of the protons and carbons in different regions of the molecule. rsc.org

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the amino group, the aromatic protons of the m-tolyl substituent, and the methyl group protons. Based on data from closely related 5-aryl-1,2,4-oxadiazol-3-amines, the amino protons typically appear as a broad singlet. rsc.org The aromatic protons of the 3-methylphenyl group would exhibit a complex multiplet pattern in the aromatic region, while the methyl protons would present as a sharp singlet in the aliphatic region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound is expected to show characteristic signals for the two carbons of the 1,2,4-oxadiazole (B8745197) ring, which are typically found at the lower field (higher ppm) end of the spectrum due to their electron-deficient nature. rsc.org Signals for the aromatic carbons of the m-tolyl ring and the aliphatic methyl carbon will also be present. The chemical shifts for the oxadiazole ring carbons are particularly diagnostic for this class of compounds. rsc.org

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| -NH₂ | ~6.4-6.6 (s, 2H) | - |

| Aromatic C-H | ~7.4-7.9 (m, 4H) | ~124-135 |

| -CH₃ | ~2.3-2.5 (s, 3H) | ~21 |

| Oxadiazole C3 | - | ~169 |

| Oxadiazole C5 | - | ~173 |

| Aromatic C-CH₃ | - | ~139 |

| Aromatic C-Oxadiazole | - | ~124 |

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be characterized by absorption bands indicative of the N-H bonds of the primary amine, the C-H bonds of the aromatic and methyl groups, and the various bonds within the 1,2,4-oxadiazole ring (C=N, C-O, N-O).

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| -NH₂ | N-H Stretch | 3300-3500 |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| -CH₃ | C-H Stretch | 2850-2960 |

| Oxadiazole Ring | C=N Stretch | 1600-1650 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Oxadiazole Ring | C-O Stretch | 1000-1300 |

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula.

For this compound (C₉H₉N₃O), the expected exact mass can be calculated. In HRMS analysis using a soft ionization technique like electrospray ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺. The measured mass of this ion would be very close to the calculated value, confirming the elemental composition. For instance, the calculated m/z for the [M+H]⁺ ion of the related compound 5-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-3-amine is 194.0651, with an experimental value found at 194.0646. rsc.org A similar level of accuracy would be expected for the title compound, providing strong evidence for its molecular formula.

| Compound | Molecular Formula | Ion Type | Calculated m/z |

|---|---|---|---|

| This compound | C₉H₉N₃O | [M+H]⁺ | 176.0818 |

Solid-State Structural Analysis

While spectroscopic methods define the molecular structure, X-ray crystallography provides definitive information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Although a specific crystal structure for this compound is not available in the reviewed literature, analysis of closely related structures, such as 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine, provides valuable insights into the expected solid-state conformation. nih.gov

In such structures, the oxadiazole ring is typically planar. The bond lengths within the heterocyclic ring are consistent with its aromatic character, showing intermediate values between single and double bonds. For example, in 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine, the C-O bond lengths are approximately 1.36-1.37 Å, and the C=N bond lengths are around 1.28-1.29 Å. nih.gov A key feature is the dihedral angle between the plane of the oxadiazole ring and the attached phenyl ring. In the case of the 4-methylphenyl analog, this angle is 26.37°. nih.gov This twist is a common feature in such biaryl systems, arising from a balance between conjugative effects, which favor planarity, and steric hindrance.

The crystal packing of these molecules is often dominated by hydrogen bonding. The amino group is an effective hydrogen bond donor, and the nitrogen atoms of the oxadiazole ring are effective acceptors. This typically leads to the formation of intermolecular N—H···N hydrogen bonds, which link adjacent molecules into chains, sheets, or more complex three-dimensional networks, stabilizing the crystal lattice. nih.gov

| Structural Parameter | Typical Value (from related structures) | Reference |

|---|---|---|

| Oxadiazole C-O bond length | ~1.36 - 1.37 Å | nih.gov |

| Oxadiazole C=N bond length | ~1.28 - 1.29 Å | nih.gov |

| Oxadiazole N-N bond length | ~1.41 Å | nih.gov |

| Dihedral angle (Oxadiazole-Phenyl) | ~26° | nih.gov |

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar of 1,2,4 Oxadiazole Amines

Electronic and Steric Effects of Substituents on Biological Activity

The biological activity of 1,2,4-oxadiazole (B8745197) derivatives is highly dependent on the nature and position of substituents on the heterocyclic core and its appended rings. Both electronic (electron-donating or electron-withdrawing) and steric (size and shape) properties of these substituents play a crucial role in modulating the efficacy and selectivity of these compounds.

The aryl group attached to the 1,2,4-oxadiazole core is a primary site for modification to alter biological activity. The substitution pattern on this ring can significantly impact interactions with target receptors.

For instance, in a series of 3-aryl-5-alkyl-1,2,4-oxadiazoles designed as inhibitors of HDSirt2, modifications on the terminal aromatic rings were explored to improve biological activity. nih.gov Studies on 1,2,4-oxadiazole derivatives as anticancer agents revealed that introducing electron-withdrawing groups (EWGs) to the 5-aryl ring increased antitumor activity. Specifically, a nitro group at the meta position was found to be more favorable than a para substitution. nih.gov

In the context of antimicrobial activity, SAR studies on 1,2,4-oxadiazoles targeting bacterial cell-wall biosynthesis have shown that an aromatic ring at the 3-position is critical for activity. nih.gov Compounds with small substituents like hydroxyl or fluoride (B91410) at this position were found to be inactive. nih.gov Furthermore, modifications to a phenyl ring, such as the introduction of a methyl group (as in the methylphenyl substituent), can influence metabolic stability and pharmacokinetic profiles. For example, para position substitutions on a phenyl ring have been shown to improve metabolic stability and reduce the rate of excretion. nih.gov

The table below illustrates how different substitutions on the aryl ring of a 1,2,4-oxadiazole scaffold can affect biological activity, using antibacterial activity as an example.

This demonstrates that electron-withdrawing groups like nitro can enhance activity, while electron-donating groups like amino can be detrimental. nih.gov The methylphenyl group's impact is often contextual, depending on other features of the molecule.

The amine group, particularly at the 3- or 5-position of the 1,2,4-oxadiazole ring, is a key functional handle for SAR exploration. Its hydrogen-bonding capability is often crucial for receptor interaction.

Studies on 3-(aryl)-N-(aryl)-1,2,4-oxadiazol-5-amine derivatives as anti-proliferative agents highlight the importance of substitutions on the amine. researchgate.net The nature of the aryl group attached to the amine nitrogen significantly modulates activity. Similarly, research into 1,2,5-oxadiazole analogs for antiplasmodial activity showed that the selectivity and potency are strongly dependent on the substitution pattern of N-acyl moieties at the 3-amino position. mdpi.com For example, 3-substituted or 3,4-disubstituted benzamides were among the most active compounds. mdpi.com

In a series of antitubercular N-alkyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines (an isomeric scaffold), the length of the alkyl chain on the amine was critical. The most potent compounds possessed alkyl chains of 10 to 12 carbon atoms. mdpi.com This suggests that the lipophilicity and steric bulk introduced by the amine substituent are key determinants of activity.

Pharmacophore Identification and Lead Optimization Principles for 1,2,4-Oxadiazole Scaffolds

Pharmacophore modeling is a crucial tool for identifying the essential structural features required for a molecule's biological activity. For the 1,2,4-oxadiazole scaffold, pharmacophore models often highlight the importance of hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), and hydrophobic or aromatic regions.

For instance, in the development of 1,3,4-oxadiazole (B1194373) derivatives targeting thymidine (B127349) phosphorylase, a pharmacophore model identified HBA, HBD, and a ring aromatic (RA) feature as key determinants for activity. figshare.com Similarly, for 1,2,4-oxadiazole-based inhibitors of Sortase A, a key feature for activity was the presence of HBD moieties on an aromatic ring attached to the oxadiazole core. nih.gov A hydrophobic substituent in another region of the molecule was also found to be essential. nih.gov

Lead optimization for 1,2,4-oxadiazole scaffolds often involves:

Bioisosteric Replacement : The 1,2,4-oxadiazole ring itself is often used as a bioisostere for ester and amide groups to improve metabolic stability and cell permeability. researchgate.net

Modifying Aryl Substituents : As discussed in 4.1.1, tuning the electronic and steric properties of aryl substituents is a common strategy to enhance potency and selectivity. nih.gov

Varying Linkers and Side Chains : Altering the groups attached to the core, such as the amine substituents, can optimize interactions with the target and improve pharmacokinetic properties. nih.gov

QSAR Modeling for Biological Activity Prediction

QSAR models provide a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors to predict the activity of new, unsynthesized compounds, thereby guiding drug design.

Quantum chemical descriptors, which are derived from the electronic structure of a molecule, are powerful tools in QSAR studies. They can describe properties like charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO).

In a QSAR study on 3-(aryl)-N-(aryl)-1,2,4-oxadiazol-5-amine derivatives with anti-proliferative activity, quantum chemical descriptors were found to be important for explaining the variance in biological activity. researchgate.net These descriptors help to quantify the electronic effects of different substituents, which in turn govern how the molecule interacts with its biological target. For example, electrostatic field descriptors can indicate where electronegative or electropositive substitutions are favorable for activity. researchgate.net

Constitutional descriptors are the simplest type of molecular descriptors and are derived directly from the molecular formula and connectivity. They include parameters such as molecular weight, number of atoms, number of bonds, and number of rings.

The table below summarizes the types of descriptors used in QSAR studies of oxadiazole derivatives and their significance.

Together, these QSAR approaches provide valuable insights into the structural requirements for the biological activity of 1,2,4-oxadiazole amines, facilitating the rational design of more potent and selective therapeutic agents. semanticscholar.orgmdpi.com

Significance of Hydrophobicity in Activity Modulation

Hydrophobicity, often quantified as the logarithm of the partition coefficient (log P), is a critical physicochemical parameter in the field of medicinal chemistry and drug design. It plays a pivotal role in determining the pharmacokinetic and pharmacodynamic properties of a molecule, including its absorption, distribution, metabolism, excretion (ADME), and its ability to bind to a target receptor. mdpi.com For the class of 1,2,4-oxadiazole amines, modulating hydrophobicity is a key strategy in optimizing biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies have repeatedly demonstrated the importance of hydrophobic characteristics for the biological efficacy of 1,2,4-oxadiazole derivatives. For instance, 3D-QSAR investigations into 1,2,4-oxadiazoles as inhibitors of Sortase A (SrtA), an enzyme found in Gram-positive bacteria, have highlighted that a hydrophobic substituent is essential for their inhibitory activity. nih.gov These studies, which analyzed a large set of 120 derivatives, successfully created predictive models confirming the necessity of hydrophobic regions for effective binding and inhibition. nih.govresearchgate.netnih.gov

Similarly, in the context of anticancer research, 3D-QSAR models for 1,2,4-oxadiazole derivatives have indicated that hydrophobic groups are favorable for activity. researchgate.net Contour maps generated from these models suggest that incorporating hydrophobic substituents at the fifth position of the 1,2,4-oxadiazole ring is conducive to enhanced biological activity. researchgate.net This indicates a specific spatial requirement for hydrophobicity to maximize the desired therapeutic effect. The deliberate inclusion of lipophilic moieties, such as biphenyl, naphthyl, and long alkyl chains, has been a strategy in developing 1,2,4-oxadiazoles for various therapeutic targets, including as antiplatelet and antithrombotic agents. nih.govresearchgate.net

However, the relationship between hydrophobicity and biological activity is not always linear. While increased lipophilicity can enhance membrane permeability and target interaction, it can also lead to issues like poor solubility and non-specific binding. Research on related heterocyclic compounds has shown that the most potent anti-inflammatory and antioxidant activities are often associated with medium, rather than high, values of lipophilicity parameters. mdpi.com This suggests the existence of an optimal hydrophobicity range for a given biological target. In some cases, compounds with slightly lower logP values have exhibited superior activity and selectivity compared to a more hydrophobic lead compound. nih.gov

The strategic modulation of hydrophobicity, therefore, represents a delicate balancing act. The goal is to enhance favorable interactions with the target protein and improve passage through biological membranes without negatively impacting other essential properties like solubility. QSAR studies provide invaluable tools for understanding these complex relationships and guiding the rational design of new, more effective 1,2,4-oxadiazole amine derivatives. researchgate.net

Table 1: Research Findings on the Role of Hydrophobicity in Oxadiazole Derivatives

| Compound Class | Biological Target / Activity | Key Finding Regarding Hydrophobicity | Reference |

| 1,2,4-Oxadiazole Derivatives | Sortase A Inhibitors (Antibacterial) | A hydrophobic substituent was identified as essential for activity. | nih.gov |

| 1,2,4-Oxadiazole Derivatives | Anticancer | QSAR models suggest hydrophobic groups at the 5-position of the oxadiazole ring are conducive to activity. | researchgate.net |

| Lipophilic 1,3,4-Oxadiazoles | Anticancer | The best results were obtained with compounds coupled to a lipophilic alkylated piperazine (B1678402) moiety (10-14 carbons). | nih.gov |

| Thiazolyl-azoles | Anti-inflammatory & Antioxidant | The most effective compounds were correlated with medium values of lipophilicity parameters. | mdpi.com |

| 5-Aryl-3H- researchgate.netnih.govmdpi.comoxadiazole-2-thiones | Algistatic | A strong correlation was found between algistatic activity and the apparent partition coefficient (logPapp). | researchgate.net |

Computational Chemistry and in Silico Investigations

Molecular Docking Studies of 1,2,4-Oxadiazole (B8745197) Amines with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. researchgate.netsemanticscholar.org This method is instrumental in understanding the potential interactions between 1,2,4-oxadiazole amines, such as 5-(3-Methylphenyl)-1,2,4-oxadiazol-3-amine, and their macromolecular targets. The 1,2,4-oxadiazole scaffold is a versatile core found in compounds targeting a wide range of biological entities, including enzymes like acetylcholinesterase (AChE), epidermal growth factor receptor (EGFR), and parasitic enzymes like Leishmania infantum CYP51. mdpi.comnih.govnih.gov Docking studies help to rationalize the biological activities of these molecules by visualizing their binding at the atomic level. nih.gov

The analysis of ligand-protein interactions is fundamental to understanding the mechanism of action. For the 1,2,4-oxadiazole class of compounds, binding is typically governed by a combination of non-covalent interactions. mdpi.com These include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-stacking. tandfonline.comnih.gov

For instance, in studies of 1,2,4-oxadiazole derivatives targeting the EGFR kinase domain, hydrogen bonds with key amino acid residues in the active site are often observed. tandfonline.com Similarly, when targeting acetylcholinesterase, interactions with residues within the enzyme's active site gorge, such as Trp86 and Phe295, are crucial for inhibitory activity. nih.gov The 1,2,4-oxadiazole ring itself, with its nitrogen and oxygen atoms, can act as a hydrogen bond acceptor, contributing to the stability of the ligand-protein complex. mdpi.com An analysis of this compound would focus on how its 3-amino group and the methylphenyl substituent engage with specific residues of a target protein.

Below is a representative table illustrating the types of interactions that are typically analyzed for 1,2,4-oxadiazole derivatives with a biological target.

| Interaction Type | Interacting Ligand Moiety | Potential Protein Residue Partners |

| Hydrogen Bond | Amino group (-NH2), Oxadiazole ring N/O atoms | Asp, Glu, Ser, Thr, Arg |

| Hydrophobic | Methylphenyl group | Ala, Val, Leu, Ile, Phe |

| π-Stacking | Phenyl ring, Oxadiazole ring | Phe, Tyr, Trp, His |

| Cation-π | Phenyl ring | Arg, Lys |

This table is illustrative of the types of interactions investigated in computational studies of 1,2,4-oxadiazole derivatives.

Molecular docking programs use scoring functions to estimate the binding affinity between a ligand and its target, often expressed as a binding score or binding free energy (e.g., in kcal/mol). tandfonline.comresearchgate.net Lower binding energy values typically indicate a more favorable and stable interaction. Studies on various 1,3,4-oxadiazole (B1194373) derivatives docked with the GABA-A receptor, for example, have shown MolDock scores ranging from -66 to -102, indicating strong binding potential. semanticscholar.orgresearchgate.net For this compound, these predictions would be used to rank its potential efficacy against a panel of different biological targets and to compare its affinity with that of known inhibitors.

The table below shows example binding affinity data for different 1,2,4-oxadiazole compounds against a specific enzyme, illustrating how such data is presented in research.

| Compound ID | Target Enzyme | Predicted Binding Affinity (kcal/mol) |

| Derivative 7a | EGFR | -9.5 |

| Derivative 7b | EGFR | -9.2 |

| Derivative 7e | EGFR | -8.5 |

| Derivative 7m | EGFR | -8.8 |

Data is hypothetical and for illustrative purposes, based on typical values seen in studies of EGFR inhibitors. tandfonline.com

Molecular Dynamics Simulations for Ligand-Target Complex Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the ligand-target complex over time. nih.gov These simulations are performed to validate the docking results and to assess the conformational stability of the compound within the binding site. tandfonline.com Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand atoms and the Root Mean Square Fluctuation (RMSF) of individual amino acid residues. tandfonline.com

A stable ligand-protein complex is generally indicated by a low and convergent RMSD value over the simulation period. tandfonline.com The RMSF plot helps to identify which parts of the protein are flexible and which are stable upon ligand binding. For 1,2,4-oxadiazole derivatives, MD studies have confirmed the stability of their complexes with targets like EGFR and L. infantum CYP51, showing that crucial hydrogen bonds are maintained throughout the simulation. mdpi.comtandfonline.com

Theoretical Approaches in Drug Design and Optimization

The 1,2,4-oxadiazole ring is a significant pharmacophore in medicinal chemistry. mdpi.com It is often used as a bioisostere for amide and ester functionalities, which are susceptible to hydrolysis by metabolic enzymes. lifechemicals.com The oxadiazole ring's chemical and thermal resistance contributes to enhanced metabolic stability and improved pharmacokinetic profiles. mdpi.com

Theoretical studies guide the optimization of lead compounds like this compound. By analyzing the structure-activity relationship (SAR) from computational data, medicinal chemists can make rational modifications to the molecule. For example, altering the substitution pattern on the phenyl ring could enhance binding affinity or selectivity for a target. The introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule and influence its interactions with the target protein. mdpi.com

In Silico Pharmacokinetic Assessments (ADME relevant aspects for research)

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—of a compound. In silico tools and web servers like SwissADME are widely used to predict these properties, helping to identify candidates with favorable drug-like characteristics. mdpi.comnih.gov

These predictions are often based on established guidelines such as Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. nih.gov For 1,2,4-oxadiazole derivatives, in silico studies have often predicted high oral absorption and good bioavailability. mdpi.comnih.gov Further assessments can predict blood-brain barrier (BBB) penetration, interaction with metabolic enzymes like cytochrome P450s, and potential for toxicities. rsc.orgafricanjournalofbiomedicalresearch.com This early assessment helps to flag potential liabilities and guide the design of compounds with better chances of success in later clinical stages. chemmethod.com

The following table provides an example of a predicted ADME profile for a series of 1,2,4-oxadiazole compounds, showcasing the parameters typically evaluated for a research compound like this compound.

| Parameter | Compound Ox1 | Compound Ox2 | Compound Ox3 | Compound Ox4 |

| Molecular Weight ( g/mol ) | < 500 | < 500 | < 500 | < 500 |

| LogP | < 5 | < 5 | < 5 | < 5 |

| H-bond Donors | < 5 | < 5 | < 5 | < 5 |

| H-bond Acceptors | < 10 | < 10 | < 10 | < 10 |

| Oral Bioavailability | Good | Good | Good | Good |

This table is based on data for representative 1,2,4-oxadiazole derivatives and illustrates a typical in silico ADME assessment. mdpi.com

Biological Evaluation and Mechanistic Studies of 1,2,4 Oxadiazole Amines Excluding Clinical Human Data

Anticancer Activities and Molecular Mechanisms of Action

Derivatives of 1,2,4-oxadiazole (B8745197) amines have demonstrated notable anticancer properties through various mechanisms of action, from inducing cell death to inhibiting key cellular pathways involved in cancer progression.

In Vitro Cytotoxicity Profiling against Cancer Cell Lines

Numerous studies have documented the cytotoxic effects of 1,2,4-oxadiazole derivatives against a panel of human cancer cell lines. For instance, various analogues have shown activity against breast cancer (MCF-7, MDA-MB-231), lung cancer (A549), prostate cancer (DU-145), and colon cancer cell lines. The potency of these compounds, often measured by their half-maximal inhibitory concentration (IC50), varies depending on the specific substitutions on the phenyl and oxadiazole rings.

Table 1: Representative In Vitro Cytotoxicity of 1,2,4-Oxadiazole Derivatives

| Compound Type | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Diaryl 5-amino-1,2,4-oxadiazoles | Various | Varies |

Induction of Programmed Cell Death (e.g., Apoptosis, Methuosis)

A primary mechanism by which 1,2,4-oxadiazole amines exert their anticancer effects is through the induction of programmed cell death. Apoptosis, or programmed cell death, is a common pathway activated by these compounds. Research has shown that related oxadiazole derivatives can trigger apoptotic pathways in cancer cells, leading to their elimination.

Methuosis, a form of non-apoptotic cell death characterized by the accumulation of large, fluid-filled vacuoles in the cytoplasm, has also been associated with certain small molecules. While direct evidence linking 1,2,4-oxadiazole amines to methuosis is not prominent in the literature, the exploration of novel cell death mechanisms is an active area of cancer research.

Specific Enzyme Inhibition (e.g., Histone Deacetylase, Papain-like Protease)

Enzyme inhibition is another key mechanism of action for 1,2,4-oxadiazole derivatives. Some analogues have been identified as inhibitors of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes.

Additionally, the broader class of heterocyclic compounds is being investigated for the inhibition of other enzymes critical for viral replication, such as the papain-like protease (PLpro) of SARS-CoV-2. While specific studies on 5-(3-Methylphenyl)-1,2,4-oxadiazol-3-amine as a PLpro inhibitor are not available, this remains a potential area of investigation given the structural features of the molecule.

Modulation of Cellular Pathways (e.g., Tubulin Binding, Epidermal Growth Factor Receptor Modulation)

1,2,4-oxadiazole derivatives have been shown to interfere with critical cellular signaling pathways. One significant target is the tubulin-microtubule system. Certain diaryl 5-amino-1,2,4-oxadiazoles have been identified as tubulin inhibitors, disrupting microtubule dynamics, which is essential for cell division, leading to cell cycle arrest and apoptosis. nih.gov

Furthermore, modulation of the Epidermal Growth Factor Receptor (EGFR) pathway has been observed with some heterocyclic compounds. EGFR is a key receptor tyrosine kinase that, when overactivated, can drive tumor growth. Inhibition of this pathway can halt cancer cell proliferation and survival.

In Vivo Anticancer Efficacy in Preclinical Models (e.g., Xenograft Mouse Models)

While in vitro studies provide valuable initial data, the efficacy of a potential anticancer agent must be confirmed in vivo. Preclinical studies using xenograft mouse models, where human cancer cells are implanted into immunodeficient mice, are a critical step. Although specific in vivo data for this compound is not available in the reviewed literature, successful in vivo studies with other 1,2,4-oxadiazole derivatives would be a crucial indicator of their therapeutic potential.

Antimicrobial Activities

In addition to their anticancer properties, various 1,2,4-oxadiazole derivatives have been explored for their antimicrobial activities. Studies have shown that compounds from this class can exhibit activity against a range of bacterial and fungal pathogens. The specific spectrum of activity and potency is highly dependent on the chemical structure of the derivative. Research in this area is ongoing to identify compounds with significant antimicrobial efficacy that could be developed into new therapeutic agents to combat infectious diseases.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Derivatives of 1,2,4-oxadiazole have demonstrated notable antibacterial properties. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, certain 2-amino-5-phenyl-1,3,4-oxadiazole derivatives have shown activity against Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Pseudomonas aeruginosa (Gram-negative). uobaghdad.edu.iq The presence of specific substituents on the phenyl ring of the oxadiazole core can influence the antibacterial potency. nih.gov For example, electron-withdrawing groups like nitro and trifluoromethyl have been found to enhance the anti-infective potential of some 1,2,4-oxadiazoles. nih.gov

Some 1,3,4-oxadiazole (B1194373) derivatives have also shown good to excellent activity when compared to reference antibiotics like ampicillin (B1664943) and gentamicin. nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of DNA gyrase. nih.gov

Table 1: Antibacterial Activity of Selected Oxadiazole Derivatives

| Compound Type | Bacterial Strain | Activity Level | Reference |

|---|---|---|---|

| 2-amino-5-phenyl-1,3,4-oxadiazole derivatives | Staphylococcus aureus | Active | uobaghdad.edu.iq |

| 2-amino-5-phenyl-1,3,4-oxadiazole derivatives | Bacillus subtilis | Active | uobaghdad.edu.iq |

| 2-amino-5-phenyl-1,3,4-oxadiazole derivatives | Pseudomonas aeruginosa | Active | uobaghdad.edu.iq |

| 1,3,4-oxadiazole-fluoroquinolone hybrids | Gram-positive & Gram-negative strains | Good to excellent | nih.gov |

Antifungal Spectrum of Activity

The 1,2,4-oxadiazole nucleus is also a key feature in compounds with antifungal properties. nih.govnih.gov Research has explored various derivatives for their efficacy against different fungal pathogens. For example, certain indole-based 1,3,4-oxadiazoles have exhibited significant antifungal activity, with some compounds showing a broader spectrum of activity than the natural product that inspired their synthesis. nih.gov

One study highlighted a 1,3,4-oxadiazole derivative, LMM6, which was highly effective against several clinical isolates of Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL. nih.gov This compound also demonstrated a fungicidal profile and promising anti-biofilm activity. nih.gov The mechanism of action for some oxadiazole-based antifungals is thought to involve the inhibition of enzymes like thioredoxin reductase (Trr1), which is crucial for oxidative stress resistance in fungi. nih.gov

Antiviral Potency and Inhibition Mechanisms (e.g., SARS-CoV-2 PLpro)

The 1,2,4-oxadiazole scaffold has been investigated for its potential as an antiviral agent, particularly against SARS-CoV-2. nih.gov The viral papain-like protease (PLpro) is a key enzyme for viral replication and a promising therapeutic target. nih.govembopress.orgsunshinebiopharma.com Researchers have designed 1,2,4-oxadiazole derivatives to act as inhibitors of SARS-CoV-2 PLpro. nih.gov

One design strategy involved the isosteric replacement of the amide backbone of a known benzamide (B126) PLpro inhibitor with a 1,2,4-oxadiazole core. nih.gov Among the synthesized compounds, 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline demonstrated a balanced dual inhibitory potential against both SARS-CoV-2 PLpro (IC50 = 7.197 μM) and the spike protein's receptor-binding domain (RBD). nih.gov PLpro plays a crucial role not only in processing viral polyproteins but also in dysregulating the host's innate immune response by cleaving ubiquitin and ISG15 modifications from host proteins. embopress.orgresearchgate.netscienceopen.com

Antiparasitic Activities

In Vitro Evaluation against Kinetoplastid Parasites (e.g., Trypanosoma cruzi, Leishmania spp.)

Derivatives of 1,2,4-oxadiazole have shown significant promise as antiparasitic agents, particularly against kinetoplastid parasites like Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species. nih.govscielo.brnih.gov

A study evaluating N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazol-5-amine demonstrated its activity against the evolutionary forms of Trypanosoma cruzi (Y strain). nih.govresearchgate.net The compound showed a time-dependent concentration effect and reduced both the number of infected cells and the number of amastigotes per infected cell. nih.govresearchgate.net Other 1,2,4-oxadiazole derivatives have also been reported to have in vitro activity against T. cruzi and Leishmania donovani. mdpi.com For instance, one compound inhibited the growth of L. donovani with an IC50 of 5.7 µM. mdpi.com

Novel 1,2,4-oxadiazole derivatives have also been investigated for their effects on Leishmania infantum, the agent of visceral leishmaniasis. nih.gov One particular derivative showed high selectivity against promastigotes and amastigotes while exhibiting lower cytotoxicity towards mammalian cells. nih.gov

Table 2: In Vitro Antiparasitic Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound | Parasite | Form | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazol-5-amine | Trypanosoma cruzi (Y strain) | Amastigotes | Reduction in infected cells | Significant | nih.govresearchgate.net |

| (E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazole derivative | Trypanosoma cruzi | Amastigotes | EC50 | 2.9 µM | mdpi.com |

| (E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazole derivative | Leishmania amazonensis | Promastigotes | EC50 | 12.2 µM | mdpi.com |

| (E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazole derivative | Leishmania amazonensis | Amastigotes | EC50 | 13.5 µM | mdpi.com |

| 1,2,4-Oxadiazole derivative (Ox1) | Leishmania infantum | Amastigotes | IC50 | 10 µM | nih.gov |

Mechanistic Insights into Antiparasitic Action (e.g., Trypanosoma cruzi activity)

The mechanisms underlying the antiparasitic effects of 1,2,4-oxadiazoles are being actively investigated. For Trypanosoma cruzi, computational studies have suggested that compounds like N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazol-5-amine can interact with key parasitic enzymes such as cruzain, trypanothione (B104310) reductase, and glyceraldehyde-3-phosphate dehydrogenase (TcGAPDH). nih.govresearchgate.net Cruzain, a cysteine protease, is a validated target for antichagasic drug development. scielo.br

Flow cytometry analysis has indicated that this compound can induce alterations suggestive of necrotic events in the parasite. nih.gov Furthermore, scanning electron microscopy has revealed structural alterations characteristic of necrosis in the epimastigote forms of T. cruzi. nih.gov In the case of Leishmania infantum, some 1,2,4-oxadiazole derivatives have been shown to decrease the mitochondrial membrane potential in promastigotes, and molecular docking studies suggest a strong affinity for the L. infantum CYP51 enzyme. nih.gov

Antitubercular Activities and Specific Target Inhibition (for related oxadiazoles)

The 1,2,4-oxadiazole scaffold has been explored for the development of novel agents against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. tandfonline.comsemanticscholar.org

A series of 3,5-disubstituted-1,2,4-oxadiazole derivatives were tested against various Mtb strains. tandfonline.comsemanticscholar.org One compound, featuring a para-trifluorophenyl group, demonstrated excellent activity against the susceptible H37Rv strain and an MDR-MTB strain with MIC values of 8 and 16 µg/ml, respectively. tandfonline.comsemanticscholar.org

Computational studies, including molecular docking and dynamics, have been employed to identify potential drug targets for these compounds. tandfonline.comsemanticscholar.org For the aforementioned series of 3,5-disubstituted-1,2,4-oxadiazoles, the polyketide synthase (Pks13) enzyme was identified as a putative target. tandfonline.com Other research has identified decaprenylphosphoryl-β-d-ribose 2′-oxidase (DprE1) as a target for a different class of oxadiazole-based antitubercular agents. acs.org DprE1 is a well-validated target involved in the biosynthesis of the mycobacterial cell wall. acs.org Additionally, some styryl oxadiazoles, bio-isosteres of cinnamic acid, have also shown varied antitubercular profiles against the Mtb H37Ra strain. nih.gov

Table 3: Antitubercular Activity and Targets of Related Oxadiazoles

| Compound Series | Mtb Strain | MIC Value | Putative Target | Reference |

|---|---|---|---|---|

| 3,5-disubstituted-1,2,4-oxadiazoles | H37Rv | 8–128 µg/ml | Polyketide synthase (Pks13) | tandfonline.comsemanticscholar.org |

| 3,5-disubstituted-1,2,4-oxadiazoles | MDR-MTB | 16–32 µg/ml | Polyketide synthase (Pks13) | tandfonline.comsemanticscholar.org |

| Oxadiazole scaffold P1 | Drug-susceptible & resistant strains | 0.3 µM | DprE1 | acs.org |

| Styryl oxadiazoles | H37Ra | IC50 = 0.045 µg/mL (most potent) | Not specified | nih.gov |

Inhibition of Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1)

There is no available research data to indicate that this compound is an inhibitor of Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).

DprE1 is a well-validated target for a number of antitubercular compounds containing the 1,3,4-oxadiazole scaffold. nih.gov This enzyme is a crucial component in the biosynthesis of the mycobacterial cell wall. mdpi.com Specifically, DprE1 is a flavoenzyme that plays a key role in the conversion of decaprenylphosphoryl-β-d-ribose (DPR) to decaprenylphosphoryl-β-d-arabinofuranose (DPA), an essential precursor for arabinogalactan (B145846) and lipoarabinomannan synthesis. pnrjournal.comnih.gov Inhibition of DprE1 disrupts this pathway, leading to cell death. sci-hub.st

Several classes of compounds containing oxadiazole cores have been identified as DprE1 inhibitors. For instance, a high-throughput screening identified a 1,3,4-oxadiazole-containing compound, (4-benzylpiperidin-1-yl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl)methanone, as a potent antitubercular agent with subsequent whole-genome sequencing of resistant mutants revealing mutations in DprE1. nih.gov However, this information pertains to a different structural class and cannot be extrapolated to this compound.

Other Pharmacological Activities of Related 1,2,4-Oxadiazole Scaffolds

Monoamine Oxidase Inhibition (for 1,2,4-oxadiazin-5(6H)-ones and related structural motifs)

While direct data on the monoamine oxidase (MAO) inhibitory activity of this compound is not available, studies on related heterocyclic structures, specifically 1,2,4-oxadiazin-5(6H)-ones, have demonstrated their potential as MAO inhibitors. MAO is a key enzyme in the metabolism of monoamine neurotransmitters, and its inhibition is a therapeutic strategy for conditions like depression and Parkinson's disease.

A study investigating a series of 1,2,4-oxadiazin-5(6H)-one derivatives found that these compounds were indeed inhibitors of human MAO. The in vitro inhibition studies revealed that most of the tested derivatives inhibited both MAO-A and MAO-B with modest potencies. However, specific substitutions on the scaffold led to significant improvements in inhibitory activity, particularly against MAO-B.

The most potent inhibition was observed for compounds designated as 5f and 7c , which exhibited IC₅₀ values of 0.900 µM and 0.371 µM, respectively, for MAO-B. These findings suggest that with appropriate structural modifications, the 1,2,4-oxadiazin-5(6H)-one scaffold can serve as a basis for developing potent MAO-B inhibitors. Such inhibitors are of particular interest in the context of Parkinson's disease, as they can increase central dopamine (B1211576) levels and mitigate oxidative stress.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(3-Methylphenyl)-1,2,4-oxadiazol-3-amine, and how can intermediates be optimized?

- Methodology :

-

Cyclization of thioamides : React 3-methylphenyl-substituted thioamide precursors with hydroxylamine under acidic conditions. Monitor reaction progress via TLC or HPLC .

-

Nitrile oxide cycloaddition : Use 3-methylbenzonitrile oxide and cyanamide in a [3+2] cycloaddition. Optimize solvent (e.g., ethanol or DMF) and temperature (80–100°C) for yield improvement .

-

Intermediate purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity intermediates .

- Table 1 : Example Reaction Conditions

| Method | Reagents | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Thioamide cyclization | NH₂OH·HCl, HCl | EtOH | 80 | 65–75 |

| Nitrile oxide cycloaddition | 3-Methylbenzonitrile oxide | DMF | 100 | 50–60 |

Q. How can this compound be characterized using spectroscopic and crystallographic methods?

- Spectroscopy :

- NMR : Analyze and NMR in DMSO-d₆. Key signals: NH₂ at δ 6.8–7.2 (broad), aromatic protons at δ 7.3–7.6 .

- IR : Confirm NH₂ (3350–3450 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .

- Crystallography :

- Single-crystal X-ray diffraction reveals planar oxadiazole rings and intermolecular N–H···N hydrogen bonds (2.8–3.0 Å), stabilizing the 3D network .

Q. What are the key reactivity patterns of this compound in medicinal chemistry applications?

- Nucleophilic substitution : React the NH₂ group with alkyl halides or acyl chlorides to form derivatives (e.g., N-alkylated or acylated analogs) .

- Metal coordination : Use as a ligand for transition metals (e.g., Cu²⁺ or Pd²⁺) in catalytic systems. Characterize complexes via UV-Vis and cyclic voltammetry .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives?

- In vitro assays :

- Anticancer : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., doxorubicin) and dose-response curves (IC₅₀ calculations) .

- Antioxidant : Perform DPPH radical scavenging assays. Compare activity to ascorbic acid and report EC₅₀ values .

- Data validation : Use triplicate experiments and statistical analysis (e.g., ANOVA) to confirm significance .

Q. How can contradictions in reported thermal stability data for oxadiazole derivatives be resolved?

- Experimental replication : Conduct thermogravimetric analysis (TGA) under inert atmospheres (N₂ or Ar) to compare decomposition temperatures .

- Controlled variables : Standardize heating rates (e.g., 10°C/min) and sample purity (>95% by HPLC) to minimize variability .

- Computational validation : Use DFT calculations to model thermal decomposition pathways and compare with experimental data .

Q. What computational methods are effective for predicting the reactivity of this compound in novel reactions?

- Reaction path search : Apply quantum chemical methods (e.g., DFT at B3LYP/6-31G* level) to identify transition states and activation energies for cycloaddition or substitution reactions .

- Molecular docking : Predict binding affinities for biological targets (e.g., kinase enzymes) using AutoDock Vina. Validate with experimental IC₅₀ values .

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

- Design of Experiments (DOE) : Use a factorial design to test variables: temperature (70–110°C), catalyst (e.g., p-TsOH), and solvent polarity (DMF vs. EtOH). Analyze yield and purity via response surface methodology .

- Process control : Implement inline FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. How can tautomeric behavior of this compound be analyzed in solution vs. solid state?

- Solid-state analysis : Single-crystal X-ray diffraction identifies dominant tautomers (e.g., 3-amine vs. 5-amine forms) .

- Solution studies : Use - HMBC NMR to detect tautomeric exchange. Compare DMSO-d₆ vs. CDCl₃ solvent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.